5-Amino-6-bromo-1(3H)-isobenzofuranone
Overview
Description
5-Amino-6-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the CAS Number: 24786-52-5 . It has a molecular weight of 256.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one . The InChI code is 1S/C9H10BrN3O/c1-12-7-3-5 (10)6 (11)4-8 (7)13 (2)9 (12)14/h3-4H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Microbial Quorum Sensing Inhibition
5-Amino-6-bromo-1(3H)-isobenzofuranone has been utilized in the synthesis of compounds with potential to interfere with microbial communication and biofilm formation. For example, derivatives such as 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones were investigated for their ability to disrupt the microbial quorum sensing, specifically targeting Staphylococcus epidermidis (Benneche et al., 2008).
Role in Synthesis of Other Compounds
This compound has also been instrumental in the synthesis of various heterocycles. A study showcased the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, highlighting its versatility in chemical transformations (Zheng et al., 2019).
Photophysical Properties
Research has also delved into the photophysical properties of derivatives of 5-amino-6-bromo-1(3H)-isobenzofuranone. Studies suggest that these derivatives exhibit specific fluorescence behaviors, which are significantly influenced by the proton-donating ability of the solvent, indicating potential applications in fluorescent materials and sensors (Nikolov & Timtcheva, 2000).
Safety And Hazards
properties
IUPAC Name |
5-amino-6-bromo-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAINKMYXGXMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-bromo-1(3H)-isobenzofuranone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.